5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide
Description
5-Bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a halogenated benzamide derivative featuring a bromo-substituent at position 5, a chloro-substituent at position 2, and a morpholine-functionalized cyclobutylmethyl group attached to the amide nitrogen. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrClN2O2/c17-12-2-3-14(18)13(10-12)15(21)19-11-16(4-1-5-16)20-6-8-22-9-7-20/h2-3,10H,1,4-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKIUAWXLHDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Chlorination: The benzamide core is first brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Formation of Morpholinylcyclobutylmethyl Group: The morpholinylcyclobutylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with morpholine and cyclobutylmethyl halide.
Coupling Reaction: The final step involves coupling the substituted benzamide with the morpholinylcyclobutylmethyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzamide Derivatives
The European patent () describes 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide , a benzamide with bromo, fluoro, and trifluoropropyl substituents. Key comparisons include:
The patent compound’s high yield highlights efficient coupling methods (e.g., benzoyl chloride with aniline derivatives), which may inform synthesis strategies for the target compound. The trifluoropropyl group in the patent compound enhances lipophilicity, whereas the morpholine-cyclobutyl group in the target compound likely improves aqueous solubility.
Morpholine-Containing Compounds
describes benzimidazole derivatives with morpholin-4-yl-propoxy side chains, such as 1-[4-[3-(morpholin-4-yl)propoxy]benzenesulfonyl]-5-methoxybenzimidazole . Comparisons include:
Halogenated Agrochemicals
lists halogenated esters such as 1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate (bromopropylate) and chloropropylate . Key contrasts include:
While bromopropylate’s ester core is structurally distinct, its bromo-substituents suggest halogenation is critical for pesticidal activity, paralleling the target compound’s halogenated benzamide core.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction optimizations required to synthesize 5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide?
- Answer : The synthesis typically involves:
- Halogenation : Introduction of bromine and chlorine substituents via electrophilic aromatic substitution (critical for bioactivity) .
- Cyclobutylmorpholine Unit Formation : Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the morpholine-cyclobutyl group .
- Amide Bond Formation : Condensation of the benzoyl chloride with the cyclobutylmorpholine-methylamine intermediate .
- Optimization : Temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., HATU for coupling efficiency) are critical .
Q. Which spectroscopic methods are essential for characterizing this compound, and how are they applied?
- Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of halogenation and amide linkage. For example, downfield shifts (~7.5–8.5 ppm) in aromatic protons indicate electron-withdrawing effects of Br/Cl .
- IR Spectroscopy : Stretching frequencies (e.g., ~1650 cm for amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns (e.g., Br/Br doublet) .
Q. How do the morpholine and cyclobutyl groups influence physicochemical properties and bioavailability?
- Answer :
- Morpholine : Enhances solubility via hydrogen bonding (polar tertiary amine) and modulates logP for membrane permeability .
- Cyclobutyl : Introduces steric constraints, potentially reducing metabolic degradation by cytochrome P450 enzymes .
- Conformational Analysis : X-ray crystallography (e.g., chair conformation of morpholine) reveals spatial arrangements critical for target binding .
Advanced Research Questions
Q. What mechanistic insights explain this compound's interaction with enzymes like HDACs or kinases?
- Answer :
- HDAC Inhibition : The benzamide moiety chelates zinc in HDAC active sites, while the morpholine-cyclobutyl group enhances hydrophobic interactions with enzyme pockets .
- Kinase Binding : Halogens (Br/Cl) stabilize interactions with ATP-binding pockets via halogen bonding, as observed in RET kinase inhibitors .
- Structure-Activity Relationships (SAR) : Modifications to the cyclobutyl linker (e.g., elongation) alter potency; e.g., IC values vary by >10 µM with substituent changes .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer :
- Assay Variability : Standardize cell lines (e.g., A549 vs. HeLa) and incubation times to reduce discrepancies in IC values .
- Structural Analogues : Compare activity of derivatives (e.g., 5-bromo vs. 5-fluoro) to isolate substituent effects .
- Computational Modeling : Molecular docking identifies binding pose inconsistencies (e.g., morpholine orientation in HDAC vs. kinase targets) .
Q. How can X-ray crystallography guide the design of derivatives with enhanced potency?
- Answer :
- Binding Mode Analysis : Crystal structures reveal key interactions (e.g., halogen bonds with RET kinase His-890) .
- Conformational Flexibility : Cyclobutyl ring strain can be optimized (e.g., replacing with cyclopentyl) to improve target engagement .
- Hydration Sites : Identify water-mediated hydrogen bonds (e.g., at the benzamide carbonyl) for solvent displacement strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
